molecular formula C17H15N3O6S B2511585 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide CAS No. 899996-25-9

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide

Cat. No.: B2511585
CAS No.: 899996-25-9
M. Wt: 389.38
InChI Key: TZCMMRWBSXZPOJ-UHFFFAOYSA-N
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Description

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide is a synthetic organic compound characterized by the presence of a benzo[d]isothiazole ring system, sulfonyl group, and a nitrophenyl-substituted propanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide typically involves multi-step procedures:

  • Formation of the Benzo[d]isothiazole Ring: : Initial steps may involve the cyclization of ortho-substituted benzamides with sulfur and oxidizing agents to form the benzo[d]isothiazole core.

  • Introduction of the Sulfonyl Group: : The incorporation of the sulfonyl group often requires the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide.

  • Attachment of the Propanamide Moiety: : The final step involves the acylation of the intermediate with 2-methyl-4-nitroaniline to form the propanamide linkage, using reagents like acetic anhydride and a base.

Industrial Production Methods

Industrial-scale production may leverage continuous flow reactors and optimized conditions for each step to improve yield and efficiency. Advanced purification techniques, including crystallization and chromatography, are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions primarily involving the sulfur atom, further enhancing its chemical reactivity.

  • Reduction: : Reduction reactions targeting the nitro group, potentially converting it to an amine group under hydrogenation conditions.

  • Substitution: : Electrophilic and nucleophilic substitution reactions, particularly on the benzene ring and sulfonyl group.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

  • Substitution: : Halogenating agents like bromine, nucleophiles such as amines and thiols.

Major Products Formed

  • Oxidation Products: : Sulfone and sulfoxide derivatives.

  • Reduction Products: : Amino derivatives of the nitrophenyl moiety.

  • Substitution Products: : Varied functionalized derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis, facilitating the construction of more complex molecular architectures.

Biology

Potential use as a molecular probe to study enzyme interactions and protein modifications due to its reactive sulfonyl group.

Medicine

Explored for its biological activity, including anti-inflammatory and antimicrobial properties. Potential as a lead compound in drug development.

Industry

Applications in the development of advanced materials, including polymers and coatings with specific chemical resistance properties.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action often involves interaction with biological macromolecules like proteins and nucleic acids. The sulfonyl group is a key functional moiety, capable of forming covalent bonds with target biomolecules, leading to modifications that affect their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitrophenyl benzo[d]isothiazole derivatives: : These compounds share the isothiazole ring system but differ in the side chains, influencing their reactivity and applications.

  • Sulfonamide derivatives: : Similar in containing a sulfonyl group, these compounds are widely used in medicinal chemistry for their antibacterial properties.

Unique Features

This is a brief overview

Properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6S/c1-11-10-12(20(23)24)6-7-14(11)18-16(21)8-9-19-17(22)13-4-2-3-5-15(13)27(19,25)26/h2-7,10H,8-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCMMRWBSXZPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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